molecular formula C24H21N3O4S B11987504 N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11987504
M. Wt: 447.5 g/mol
InChI Key: KTFSGFQNDDSBTA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and is further functionalized with methoxyphenyl and sulfanylacetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the quinazolinone core.

    Attachment of the Sulfanylacetamide Group: This is typically done through a nucleophilic substitution reaction where the sulfanylacetamide group is attached to the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to the biological activity associated with the quinazolinone core.

    Pharmacology: Studies can investigate its interactions with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which can lead to various biological effects. The methoxyphenyl and sulfanylacetamide groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
  • 3-(4-methoxyphenyl)-3-phenylpropanoic acid
  • (4-acetoxy-3-methoxyphenyl)methylene diacetate

Uniqueness

N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and the presence of the quinazolinone core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H21N3O4S/c1-30-18-12-10-17(11-13-18)27-23(29)20-8-3-4-9-21(20)26-24(27)32-15-22(28)25-16-6-5-7-19(14-16)31-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

KTFSGFQNDDSBTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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